3-Aminobutanenitrile hydrochloride

説明

3-Aminobutanenitrile hydrochloride is a synthetic chiral molecule with the chemical formula C4H9ClN2 and a molecular weight of 120.58 g/mol . It is a key intermediate in the synthesis of non-peptide HIV protease inhibitors . This compound is known for its significant role in medicinal chemistry and organic synthesis.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 3-Aminobutanenitrile hydrochloride typically involves the following steps :

Reaction of 3-Aminobutanol with Hydrochloric Acid: This step produces 3-Aminobutanol hydrochloride.

Reaction with Hydrogen Cyanide: The 3-Aminobutanol hydrochloride is then reacted with hydrogen cyanide to form this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, ensuring high purity and yield. The process involves stringent control of reaction conditions to maintain the desired stereochemistry and avoid by-products.

化学反応の分析

3-Aminobutanenitrile hydrochloride undergoes various chemical reactions, including :

Oxidation: The nitrile group can be oxidized to form carboxylic acids.

Reduction: The nitrile group can be reduced to primary amines using reducing agents like lithium aluminum hydride.

Substitution: The amino group can participate in nucleophilic substitution reactions, forming various derivatives.

Common Reagents and Conditions:

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Lithium aluminum hydride or catalytic hydrogenation.

Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products:

Oxidation: Carboxylic acids.

Reduction: Primary amines.

Substitution: Various substituted amines and amides.

科学的研究の応用

Medicinal Chemistry

3-Aminobutanenitrile hydrochloride plays a critical role as an intermediate in the synthesis of pharmaceutical compounds, particularly non-peptide HIV protease inhibitors. These inhibitors are vital for blocking the HIV protease enzyme, thereby hindering viral replication and progression of AIDS in infected patients. The compound's chirality is essential for developing effective therapeutics that require specific stereochemistry.

Case Study: HIV Protease Inhibitors

- Mechanism: The compound mimics substrate interactions with HIV protease, leading to significant reductions in viral replication rates.

- Research Findings: Studies indicate that modifications to this compound can enhance its efficacy as an antiviral agent.

Organic Synthesis

In organic chemistry, this compound serves as a versatile building block for synthesizing various organic compounds. Its ability to undergo oxidation, reduction, and substitution reactions allows for the formation of diverse derivatives that can be utilized in further synthetic pathways.

Reactions:

- Oxidation: Can yield carboxylic acids.

- Reduction: Can produce primary amines.

- Substitution: The amino group can participate in forming different derivatives using alkyl halides or acyl chlorides.

Enzyme Mechanisms and Biochemistry

The compound is utilized in studying enzyme mechanisms and protein interactions. Its role as a substrate or inhibitor provides insights into metabolic pathways and enzyme activities, which are crucial for understanding biological systems.

Industrial Applications

In addition to its roles in research and medicine, this compound is employed in the production of agrochemicals and other industrial products. Its chiral nature makes it valuable for applications requiring specific stereochemistry, such as the development of chiral catalysts or materials.

Summary of Applications

| Application Area | Description |

|---|---|

| Medicinal Chemistry | Intermediate for non-peptide HIV protease inhibitors |

| Organic Synthesis | Building block for various organic compounds; versatile reactivity |

| Enzyme Mechanisms | Study of enzyme interactions; substrate/inhibitor roles |

| Industrial Production | Used in agrochemicals; chiral applications |

作用機序

The mechanism of action of 3-Aminobutanenitrile hydrochloride involves its role as an intermediate in the synthesis of therapeutic agents. It acts by participating in various chemical reactions that lead to the formation of bioactive compounds. The molecular targets and pathways involved depend on the specific therapeutic agent being synthesized.

類似化合物との比較

3-Aminobutanenitrile hydrochloride can be compared with other similar compounds such as :

2-Aminobutanenitrile Hydrochloride: Differing in the position of the amino group.

3-Aminopropanenitrile Hydrochloride: Differing in the length of the carbon chain.

3-Aminobutanenitrile: The non-hydrochloride form of the compound.

Uniqueness: this compound is unique due to its specific stereochemistry and its role as a key intermediate in the synthesis of non-peptide HIV protease inhibitors . Its chiral nature makes it particularly valuable in the synthesis of enantiomerically pure pharmaceutical compounds.

生物活性

3-Aminobutanenitrile hydrochloride, also known as (S)-3-Aminobutanenitrile hydrochloride, is a synthetic chiral compound with significant implications in pharmaceutical research, particularly in the development of HIV protease inhibitors. This article explores its biological activity, synthesis, and potential applications based on diverse research findings.

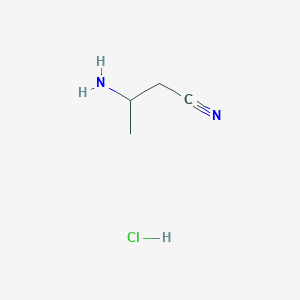

Chemical Structure and Properties

- Molecular Formula : C4H8N2·HCl

- CAS Number : 1073666-54-2

- Molecular Weight : Approximately 120.58 g/mol

- Structure : The compound features a four-carbon chain with an amine group on the third carbon and a nitrile group on the second carbon.

Role in HIV Protease Inhibition

This compound serves as a crucial intermediate in synthesizing non-peptide HIV protease inhibitors. These inhibitors mimic the natural substrates of the HIV protease enzyme, effectively blocking its activity. The inhibition of this enzyme is vital for disrupting the viral replication process, thereby slowing the progression of HIV/AIDS in affected patients.

The mechanism of action involves binding to the active site of the HIV protease enzyme. By preventing the cleavage of essential proteins required for viral replication, this compound contributes significantly to the development of effective antiviral therapies.

Synthesis Pathways

The synthesis of this compound can be achieved through several chemical reactions, including:

- Oxidation : Converting it to corresponding nitriles or carboxylic acids.

- Reduction : Producing primary amines.

- Substitution Reactions : Involving alkyl halides or acyl chlorides to form various derivatives.

Case Studies

- Inhibition Studies : Research has demonstrated that derivatives synthesized from this compound exhibit significant binding affinity to HIV protease, leading to reduced viral replication rates. This highlights the compound's potential as a building block for new antiviral drugs .

- Chirality Implications : The chiral nature of this compound allows for specific interactions with biological targets, influencing its pharmacological profile. Studies indicate that different enantiomers may exhibit distinct biological activities, which is critical in drug design and development .

Comparative Analysis with Related Compounds

| Compound Name | CAS Number | Key Features |

|---|---|---|

| (R)-3-Aminobutanenitrile hydrochloride | 1073666-55-3 | Enantiomer with potentially different activities |

| (S)-Pentan-2-amine hydrochloride | 616-24-0 | Similar amine structure; various pharmaceutical uses |

| 2-(1-Aminocyclopentyl)acetonitrile | 1363405-41-7 | Related structure; potential use in CNS disorders |

This table illustrates how structural variations among related compounds can lead to different biological activities and applications, emphasizing the uniqueness of this compound as an intermediate in drug synthesis.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing enantiomerically pure 3-Aminobutanenitrile hydrochloride in laboratory settings?

- Methodological Answer : Enantioselective synthesis can be achieved via chiral resolution or asymmetric catalysis. For example, (S)- and (R)-enantiomers (CAS 1073666-54-2 and 1073666-55-3) are synthesized using chiral auxiliaries or enzymatic methods. Post-synthesis, crystallization in water-miscible organic solvents (e.g., methanol/water systems) can isolate α-anomers, as demonstrated for structurally similar hydrochloride salts . Purity is validated via ¹H NMR to confirm the absence of β-anomers (<0.1% detection limit) .

Q. How should researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Combine analytical techniques:

- ¹H/¹³C NMR : Assign peaks to verify amine and nitrile functional groups and detect impurities (e.g., residual solvents or diastereomers) .

- HPLC : Use chiral columns (e.g., amylose-based) to resolve enantiomers with ≥97% purity, as referenced in pharmaceutical-grade validations .

- Melting point analysis : Compare observed values (e.g., ~174°C for monohydrate forms) to literature data to confirm crystallinity .

Q. What are optimal storage conditions to maintain the stability of this compound?

- Methodological Answer : Store in airtight containers under inert gas (N₂/Ar) at 2–8°C to prevent hydrolysis of the nitrile group. Desiccants (e.g., silica gel) mitigate moisture-induced degradation, as recommended for labile hydrochloride salts in SDS guidelines .

Advanced Research Questions

Q. How can enantiomeric mixtures of this compound be resolved for stereochemical studies?

- Methodological Answer : Apply chiral chromatography with polysaccharide-based columns (e.g., Chiralpak® AD-H) and isocratic elution (hexane:isopropanol with 0.1% TFA). For crystallization-based separation, use anomer-selective methods: dissolve the mixture in heated aqueous HCl, then add ethanol to precipitate the α-form exclusively, as validated for lactosamine hydrochloride . Monitor via X-ray crystallography to confirm single-crystal structures .

Q. What advanced analytical techniques are suitable for identifying degradation products of this compound under accelerated stability conditions?

- Methodological Answer :

- LC-MS/MS : Detect hydrolyzed products (e.g., 3-aminobutanamide) using electrospray ionization in positive ion mode.

- TGA/DSC : Track thermal decomposition profiles (e.g., loss of HCl or water) under nitrogen atmospheres, as applied to prasugrel hydrochloride formulations .

- Solid-state NMR : Characterize amorphous vs. crystalline degradation phases .

Q. How does the hydrochloride salt form influence the compound’s reactivity in nucleophilic substitution reactions?

- Methodological Answer : The HCl counterion enhances solubility in polar solvents (e.g., DMSO/water), facilitating SN2 reactions. Compare reactivity with freebase forms using kinetic studies: monitor nitrile conversion to amides via IR spectroscopy (C≡N stretch at ~2250 cm⁻¹). For stereospecific reactions, the salt’s ionic strength may alter transition-state equilibria, as observed in analogous amino acid derivatives .

特性

IUPAC Name |

3-aminobutanenitrile;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8N2.ClH/c1-4(6)2-3-5;/h4H,2,6H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUOMYYHJZHVWDF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC#N)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

120.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50840-31-8 | |

| Record name | Butanenitrile, 3-amino-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=50840-31-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-aminobutanenitrile hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。